molecular formula C16H31NO8S2 B8362315 tert-Butyl 4,4-bis(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

tert-Butyl 4,4-bis(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

Cat. No.: B8362315
M. Wt: 429.6 g/mol
InChI Key: ZZQDNKAZWBTSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4,4-bis(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H31NO8S2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H31NO8S2

Molecular Weight

429.6 g/mol

IUPAC Name

tert-butyl 4,4-bis(2-methylsulfonyloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H31NO8S2/c1-15(2,3)25-14(18)17-10-6-16(7-11-17,8-12-23-26(4,19)20)9-13-24-27(5,21)22/h6-13H2,1-5H3

InChI Key

ZZQDNKAZWBTSKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate (500 mg, 1.83 mmol) in DCM (10 ml) were added mesyl chloride (0.33 ml, 4.2 mmol) and TEA (1 ml, 7.32 mmol) at −20° C. and the mixture was stirred for 30 min maintaining the same temperature. TLC revealed completion of the reaction and it was quenched with water and extracted with DCM. The organic phase was washed with brine, dried over Na2SO4 and concentrated to dryness. The crude product was purified by column chromatography (silica (100-200), EtOAc-hexane (30%)) to yield the desired compound. Yield: 70%
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

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